![molecular formula C10H6N2OS B049849 Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde CAS No. 114095-04-4](/img/structure/B49849.png)
Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Overview
Description
Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde is a compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It has been found to be significant in the search for new antimycobacterial agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives involves the design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde derivatives is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The structure of the newly synthesized compounds was established based on these techniques .Chemical Reactions Analysis
The chemical reactions of imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde derivatives involve the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . These reactions provide powerful tools for the design of a wide variety of aromatic azoles .Scientific Research Applications
Catalyst-Free Synthesis
Researchers have developed a catalyst-free method to synthesize benzo[d]imidazo[2,1-b]thiazoles, which are structurally related to Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde. This method operates under mild, transition-metal-free conditions and is significant for its environmental friendliness .
Anticancer Agent
Benzo[d]imidazo[2,1-b]thiazoles have been identified as powerful anticancer agents. The structural similarities suggest that Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could also be explored for its anticancer properties .
Anxiolytic Properties
This compound has been reported to exhibit non-sedative anxiolytic effects. Such properties make it a potential candidate for the development of new anxiolytic drugs without the sedative side effects commonly associated with these medications .
PET Imaging Probes
The related benzo[d]imidazo[2,1-b]thiazoles are used as PET imaging probes for β-amyloid plaques in Alzheimer’s patients. Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could potentially be modified for similar applications in neuroimaging .
Kinase Inhibition
As kinase inhibitors, these compounds can modulate enzyme activity, which is crucial in signaling pathways for various diseases. The compound could be investigated for its potential as a kinase inhibitor .
Antimicrobial Activity
Imidazo[2,1-b][1,3]benzothiazole derivatives have shown antimicrobial activity, which is essential in the fight against resistant strains of bacteria and other pathogens .
Antitubercular Agents
Recent studies have highlighted the antitubercular potential of imidazo[2,1-b]thiazole derivatives. Given the structural relationship, Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could be a promising candidate for developing new antitubercular drugs .
Neuroprotective Effects
Benzo[d]oxazole derivatives, which share a similar heterocyclic structure, have been used to treat interval loss of nerve function. This suggests that Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde might also possess neuroprotective effects .
properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXAXVILRRBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402374 | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
CAS RN |
114095-04-4 | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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